molecular formula C9H11ClF3NS B591837 (R)-1-(4-((Trifluoromethyl)thio)phenyl)ethanamine hydrochloride CAS No. 1800240-39-4

(R)-1-(4-((Trifluoromethyl)thio)phenyl)ethanamine hydrochloride

Cat. No.: B591837
CAS No.: 1800240-39-4
M. Wt: 257.699
InChI Key: FATBLICFSRIJRR-FYZOBXCZSA-N
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Description

®-1-(4-((Trifluoromethyl)thio)phenyl)ethanamine hydrochloride is a chemical compound known for its unique structural features and potential applications in various scientific fields. The compound contains a trifluoromethylthio group attached to a phenyl ring, which is further connected to an ethanamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone . This reaction can be carried out under photoredox catalyst-free conditions, utilizing electron donor–acceptor complexes formed between arylthiolate anions and trifluoromethyl phenyl sulfone .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the purification steps, such as recrystallization and chromatography, are crucial to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-((Trifluoromethyl)thio)phenyl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl ring or the ethanamine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring or the ethanamine moiety.

Scientific Research Applications

®-1-(4-((Trifluoromethyl)thio)phenyl)ethanamine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ®-1-(4-((Trifluoromethyl)thio)phenyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with biological membranes and proteins . The ethanamine moiety may contribute to its binding affinity to receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-(4-((Trifluoromethyl)thio)phenyl)ethanamine hydrochloride stands out due to its specific combination of the trifluoromethylthio group and the ethanamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(1R)-1-[4-(trifluoromethylsulfanyl)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NS.ClH/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12;/h2-6H,13H2,1H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATBLICFSRIJRR-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)SC(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)SC(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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